4-amino-N,N-diethylbenzene-1-sulfonoimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N,N-diethylbenzene-1-sulfonoimidamide is an organosulfur compound that belongs to the class of sulfonimidamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional amino and diethyl substituents. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-diethylbenzene-1-sulfonoimidamide typically involves the reaction of 4-amino-N,N-diethylbenzenesulfonamide with appropriate reagents to introduce the sulfonoimidamide group. Common synthetic routes include:
Nitration and Reduction: Nitration of diethylbenzene followed by reduction to introduce the amino group.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Imidation: Conversion of the sulfonamide to sulfonoimidamide using reagents like chlorosulfonyl isocyanate.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:
Batch Reactors: Use of batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient large-scale production.
Purification: Purification steps such as crystallization and distillation to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N,N-diethylbenzene-1-sulfonoimidamide undergoes various chemical reactions, including:
Oxidation: Oxidation reactions to form sulfonic acids.
Reduction: Reduction reactions to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfonic Acids: Formed through oxidation.
Amines: Formed through reduction.
Substituted Benzene Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-amino-N,N-diethylbenzene-1-sulfonoimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-amino-N,N-diethylbenzene-1-sulfonoimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. The sulfonamide group plays a crucial role in binding to target molecules, while the amino and diethyl groups modulate its activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-N,N-diethylbenzenesulfonamide: Similar structure but lacks the sulfonoimidamide group.
4-amino-N,N-dimethylbenzene-1-sulfonoimidamide: Similar structure with different alkyl substituents.
4-amino-N,N-diethylbenzene-1-sulfonic acid: Oxidized form of the compound.
Uniqueness
4-amino-N,N-diethylbenzene-1-sulfonoimidamide is unique due to the presence of the sulfonoimidamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H17N3OS |
---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
4-[N-ethyl-S-(ethylamino)sulfonimidoyl]aniline |
InChI |
InChI=1S/C10H17N3OS/c1-3-12-15(14,13-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
PJUQRGXZRKQYTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=NCC)(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.